EST64454 hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

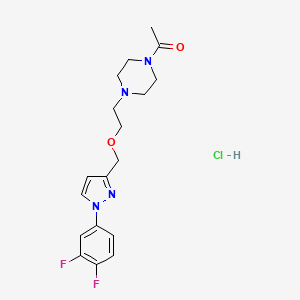

1-[4-[2-[[1-(3,4-difluorophenyl)pyrazol-3-yl]methoxy]ethyl]piperazin-1-yl]ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22F2N4O2.ClH/c1-14(25)23-8-6-22(7-9-23)10-11-26-13-15-4-5-24(21-15)16-2-3-17(19)18(20)12-16;/h2-5,12H,6-11,13H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJZGDOPAALDWAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)CCOCC2=NN(C=C2)C3=CC(=C(C=C3)F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClF2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

EST64454 Hydrochloride: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide on the Core Properties and Experimental Evaluation of EST64454 Hydrochloride, a Selective Sigma-1 Receptor Antagonist for Pain Management.

Introduction

This compound is a potent and selective sigma-1 (σ1) receptor antagonist that has been identified as a clinical candidate for the treatment of pain.[1] Developed by ESTEVE Pharmaceuticals, this pyrazole (B372694) derivative, chemically known as 1-(4-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazin-1-yl)ethanone hydrochloride, demonstrates a promising pharmacological profile.[1] Its high aqueous solubility and permeability classify it as a Biopharmaceutics Classification System (BCS) class I compound, suggesting excellent oral absorption.[1] Preclinical studies have highlighted its antinociceptive properties in various pain models, positioning it as a novel therapeutic agent with a distinct mechanism of action from current analgesics.[1] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, pharmacokinetic profile, and detailed experimental protocols for its evaluation.

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 1-(4-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazin-1-yl)ethanone hydrochloride | [1] |

| Molecular Formula | C18H23ClF2N4O2 | MedChemExpress |

| Molecular Weight | 400.85 g/mol | MedChemExpress |

| Ki for Sigma-1 Receptor | 22 nM | MedChemExpress |

| BCS Class | I | [1] |

| Aqueous Solubility | High | [1] |

| Cell Permeability | High | [1] |

Pharmacokinetics

Pharmacokinetic studies in rodents have demonstrated that EST64454 is orally bioavailable and exhibits high metabolic stability.[1]

| Species | Dose (p.o.) | Cmax | t1/2 | AUC0-∞ | Vss | F% | Reference |

| Male Wistar Rats | 10 mg/kg | 771 ng/mL | 3.4 hours | 1431 ng·h/mL | 4.4 L/kg | 69% | MedChemExpress |

| Male CD1 Mice | 10 mg/kg | 1178 ng/mL | <1 hour | 2645 ng·h/mL | 1.2 L/kg | 60% | MedChemExpress |

Mechanism of Action and Signaling Pathway

This compound exerts its analgesic effects by selectively antagonizing the sigma-1 receptor. The sigma-1 receptor is a unique intracellular chaperone protein located primarily at the endoplasmic reticulum-mitochondrion interface. It modulates a variety of signaling pathways, including those involved in pain perception and sensitization.

In a pathological state, such as neuropathic pain, the sigma-1 receptor can be upregulated and activated, leading to an amplification of nociceptive signals. By binding to and inhibiting the sigma-1 receptor, EST64454 is thought to dampen this hyperexcitability. This antagonism can interfere with the function of various ion channels and receptors, including NMDA receptors, which are crucial for central sensitization in chronic pain states.[2][3]

Experimental Protocols

Sigma-1 Receptor Radioligand Binding Assay

This assay determines the binding affinity of EST64454 for the sigma-1 receptor.

Materials:

-

Guinea pig brain membranes (or a cell line expressing the sigma-1 receptor)

-

[3H]-(+)-pentazocine (radioligand)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., haloperidol)

-

96-well plates

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the membrane preparation, [3H]-(+)-pentazocine at a concentration near its Kd, and either buffer, EST64454, or the non-specific binding control.

-

Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).[4]

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the Ki value for EST64454 by non-linear regression analysis of the competition binding data.

Caco-2 Cell Permeability Assay

This assay assesses the intestinal permeability of EST64454.[5][6][7][8][9]

Materials:

-

Caco-2 cells

-

Transwell inserts

-

Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

-

This compound

-

LC-MS/MS system for analysis

Procedure:

-

Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

-

Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

-

Wash the cell monolayers with pre-warmed HBSS.

-

To measure apical to basolateral permeability (A-B), add EST64454 to the apical side and fresh buffer to the basolateral side.

-

To measure basolateral to apical permeability (B-A), add EST64454 to the basolateral side and fresh buffer to the apical side.

-

Incubate at 37°C with gentle shaking.

-

At specified time points, collect samples from the receiver compartment and analyze the concentration of EST64454 using LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp) for both directions.

In Vivo Pain Models

Capsaicin-Induced Pain Model:

This model evaluates the efficacy of EST64454 in a model of acute inflammatory pain.[10][11][12]

Animals:

-

Male CD1 mice

Procedure:

-

Administer this compound or vehicle orally at a predetermined time before the capsaicin (B1668287) challenge.

-

Inject a low concentration of capsaicin (e.g., 1 µg in 20 µL of saline) into the plantar surface of the hind paw.

-

Immediately after injection, place the animal in an observation chamber and record the cumulative time spent licking or biting the injected paw for a defined period (e.g., 5 minutes).

-

A reduction in the licking/biting time in the EST64454-treated group compared to the vehicle group indicates an antinociceptive effect.

Partial Sciatic Nerve Ligation (pSNL) Model:

This model assesses the efficacy of EST64454 in a model of neuropathic pain.[13][14][15]

Animals:

-

Male CD1 mice

Procedure:

-

Anesthetize the mice and expose the sciatic nerve in one hind limb.

-

Tightly ligate approximately one-third to one-half of the dorsal aspect of the sciatic nerve with a fine suture.[16]

-

Close the incision and allow the animals to recover.

-

After a post-operative period to allow for the development of neuropathic pain (typically 7-14 days), assess mechanical allodynia using von Frey filaments.

-

Administer this compound or vehicle and measure the paw withdrawal threshold at various time points post-dosing.

-

An increase in the paw withdrawal threshold in the EST64454-treated group compared to the vehicle group indicates an anti-allodynic effect.

Experimental Workflow

Conclusion

This compound is a promising clinical candidate for pain management with a well-defined mechanism of action targeting the sigma-1 receptor. Its favorable physicochemical and pharmacokinetic properties, combined with demonstrated efficacy in preclinical pain models, underscore its potential as a novel analgesic. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of EST64454 and other sigma-1 receptor antagonists. Further clinical evaluation is warranted to establish its safety and efficacy in human populations.

References

- 1. EST64454: a Highly Soluble σ1 Receptor Antagonist Clinical Candidate for Pain Management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigational sigma-1 receptor antagonists for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 6. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 7. enamine.net [enamine.net]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. Caco-2 Permeability | Evotec [evotec.com]

- 10. Experimental evidence for alleviating nociceptive hypersensitivity by single application of capsaicin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Fight fire with fire: Neurobiology of capsaicin-induced analgesia for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Partial Sciatic Nerve Ligation: A Mouse Model of Chronic Neuropathic Pain to Study the Antinociceptive Effect of Novel Therapies [jove.com]

- 14. Video: Partial Sciatic Nerve Ligation: A Mouse Model of Chronic Neuropathic Pain to Study the Antinociceptive Effect of Novel Therapies [jove.com]

- 15. 2.2. Pain models [bio-protocol.org]

- 16. jneurosci.org [jneurosci.org]

EST64454 hydrochloride sigma-1 receptor binding affinity

An In-Depth Technical Guide on the Sigma-1 Receptor Binding Affinity of EST64454 Hydrochloride

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of this compound to the sigma-1 receptor (σ1R). EST64454 is a selective and orally active sigma-1 receptor antagonist that has been identified as a clinical candidate for pain management.[1][2] This document details its binding affinity, the experimental protocols used for its characterization, and the relevant signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of EST64454 for the sigma-1 receptor has been determined through radioligand binding assays. The inhibition constant (Ki) is a measure of the compound's binding affinity, where a lower Ki value indicates a higher affinity.

| Compound | Target | Binding Affinity (Ki) |

| EST64454 | Sigma-1 Receptor (σ1R) | 22 nM[2][3][4] |

Experimental Protocols: Radioligand Competition Binding Assay

The determination of the binding affinity (Ki) for EST64454 at the sigma-1 receptor is typically performed using a competitive inhibition radioligand binding assay.[5][6] This method measures the ability of the unlabeled compound (EST64454) to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.

Objective: To determine the inhibition constant (Ki) of EST64454 for the sigma-1 receptor.

Materials:

-

Test Compound: this compound

-

Radioligand: [³H]-(+)-pentazocine, a selective sigma-1 receptor ligand.[5][6]

-

Receptor Source: Membrane preparations from tissues with high sigma-1 receptor expression, such as guinea pig liver, or cells expressing the recombinant human sigma-1 receptor.[5]

-

Assay Buffer: Tris-HCl buffer

-

Non-specific Binding Control: A high concentration of a non-radiolabeled sigma-1 ligand, such as haloperidol.[7]

-

Scintillation Cocktail and Scintillation Counter

Methodology:

-

Membrane Preparation:

-

Homogenize the tissue (e.g., guinea pig liver) in an appropriate buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it to a final protein concentration.

-

-

Binding Assay:

-

In a series of tubes, add a constant concentration of the radioligand ([³H]-(+)-pentazocine), typically near its dissociation constant (Kd).

-

Add increasing concentrations of the unlabeled test compound, EST64454.

-

To a separate set of tubes, add the radioligand and a high concentration of an unlabeled ligand (e.g., haloperidol) to determine non-specific binding.[7]

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate the mixture at room temperature for a specified period (e.g., 2 hours) to allow the binding to reach equilibrium.[7]

-

-

Separation and Counting:

-

Terminate the incubation by rapid filtration through glass fiber filters to separate the bound radioligand from the unbound.

-

Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of EST64454.

-

Determine the IC50 value (the concentration of EST64454 that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations: Signaling Pathways and Experimental Workflows

Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER).[8][9] It modulates a variety of signaling pathways, primarily through its interaction with other proteins, including ion channels.[9]

Caption: Sigma-1 receptor signaling pathway and the antagonistic action of EST64454.

Experimental Workflow for Ki Determination

The following diagram outlines the logical steps of the competitive radioligand binding assay used to determine the binding affinity of EST64454.

Caption: Workflow for a competitive radioligand binding assay.

References

- 1. EST64454: a Highly Soluble σ1 Receptor Antagonist Clinical Candidate for Pain Management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]

- 8. benchchem.com [benchchem.com]

- 9. The pharmacology of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Synthesis of EST64454 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

EST64454 hydrochloride, a potent and highly soluble σ1 receptor antagonist, has emerged as a promising clinical candidate for pain management. This technical guide provides a comprehensive overview of its five-step synthesis pathway, adapted from the supplementary information of the pivotal study by Diaz et al.[1][2][3]. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic route are presented to facilitate its replication and further investigation by the scientific community.

Synthesis Pathway Overview

The synthesis of this compound is accomplished through a robust five-step sequence, commencing with the formation of a pyrazole (B372694) ring, followed by functional group manipulations and coupling reactions to introduce the piperazine (B1678402) moiety. The final step involves the formation of the hydrochloride salt to enhance the compound's solubility and suitability for pharmaceutical applications.

Caption: Five-step synthesis pathway of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis, including reaction yields and the molar equivalents of reactants.

Table 1: Reaction Yields

| Step | Product | Yield (%) |

| 1 | 1-(3,4-Difluorophenyl)-1H-pyrazole | 85 |

| 2 | (1-(3,4-Difluorophenyl)-1H-pyrazol-3-yl)methanol | 75 |

| 3 | 3-(Chloromethyl)-1-(3,4-difluorophenyl)-1H-pyrazole | 92 |

| 4 | 1-(4-(2-((1-(3,4-Difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazin-1-yl)ethanone | 68 |

| 5 | This compound | 95 |

Table 2: Molar Equivalents of Key Reagents

| Step | Starting Material | Reagent | Molar Equivalent |

| 1 | 1-(3,4-Difluorophenyl)ethan-1-one | N,N-Dimethyl-1,1-dimethoxyethan-1-amine | 1.2 |

| (E)-3-(Dimethylamino)-1-(3,4-difluorophenyl)prop-2-en-1-one | Hydrazine hydrate | 1.1 | |

| 2 | 1-(3,4-Difluorophenyl)-1H-pyrazole | Paraformaldehyde | 1.5 |

| 3 | (1-(3,4-Difluorophenyl)-1H-pyrazol-3-yl)methanol | Thionyl chloride | 1.2 |

| 4 | 3-(Chloromethyl)-1-(3,4-difluorophenyl)-1H-pyrazole | tert-Butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate | 1.1 |

| Intermediate | 4 M HCl in Dioxane | Excess | |

| 5 | 1-(4-(...))ethanone | Acetyl chloride | 1.1 |

| Free Base | 4 M HCl in Dioxane | 1.1 |

Detailed Experimental Protocols

The following protocols are detailed descriptions of the experimental procedures for each step in the synthesis of this compound.

Step 1: Synthesis of 1-(3,4-Difluorophenyl)-1H-pyrazole

-

Part A: (E)-3-(Dimethylamino)-1-(3,4-difluorophenyl)prop-2-en-1-one Synthesis: A solution of 1-(3,4-difluorophenyl)ethan-1-one (1.0 eq) in N,N-dimethylformamide dimethyl acetal (B89532) (1.2 eq) is heated at reflux for 16 hours. The reaction mixture is then cooled to room temperature and concentrated under reduced pressure to yield the crude product, which is used in the next step without further purification.

-

Part B: Pyrazole Formation: To a solution of the crude (E)-3-(dimethylamino)-1-(3,4-difluorophenyl)prop-2-en-1-one (1.0 eq) in ethanol, hydrazine hydrate (1.1 eq) is added. The mixture is heated at reflux for 4 hours. After cooling to room temperature, the solvent is removed in vacuo. The residue is partitioned between ethyl acetate (B1210297) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product. Purification by flash column chromatography (silica gel, hexane/ethyl acetate gradient) affords 1-(3,4-difluorophenyl)-1H-pyrazole as a white solid (85% yield).

Step 2: Synthesis of (1-(3,4-Difluorophenyl)-1H-pyrazol-3-yl)methanol

To a solution of 1-(3,4-difluorophenyl)-1H-pyrazole (1.0 eq) in dimethyl sulfoxide (B87167) (DMSO), paraformaldehyde (1.5 eq) is added. The reaction mixture is heated to 90 °C for 12 hours. After cooling to room temperature, the mixture is poured into ice-water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield (1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methanol as a colorless oil (75% yield).

Step 3: Synthesis of 3-(Chloromethyl)-1-(3,4-difluorophenyl)-1H-pyrazole

To a solution of (1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methanol (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) at 0 °C, thionyl chloride (1.2 eq) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The solvent is then removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford 3-(chloromethyl)-1-(3,4-difluorophenyl)-1H-pyrazole as a yellow oil, which is used in the subsequent step without further purification (92% yield).

Step 4: Synthesis of 1-(4-(2-((1-(3,4-Difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazin-1-yl)ethanone

-

Part A: Piperazine Coupling: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous dimethylformamide (DMF) at 0 °C, a solution of tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate (1.1 eq) in anhydrous DMF is added dropwise. The mixture is stirred at 0 °C for 30 minutes. A solution of 3-(chloromethyl)-1-(3,4-difluorophenyl)-1H-pyrazole (1.0 eq) in anhydrous DMF is then added, and the reaction mixture is stirred at room temperature for 16 hours. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

-

Part B: Boc Deprotection: The purified product from the previous step is dissolved in DCM, and 4 M HCl in dioxane (excess) is added. The mixture is stirred at room temperature for 3 hours. The solvent is evaporated to dryness to yield the crude piperazine intermediate.

-

Part C: Acetylation: The crude piperazine intermediate is dissolved in DCM and triethylamine (B128534) (2.5 eq) is added at 0 °C, followed by the dropwise addition of acetyl chloride (1.1 eq). The reaction is stirred at room temperature for 2 hours. The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. Purification by flash column chromatography (silica gel, DCM/methanol gradient) provides the title compound as a pale yellow solid (68% yield over 3 steps).

Step 5: Synthesis of this compound

The free base, 1-(4-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazin-1-yl)ethanone (1.0 eq), is dissolved in a minimal amount of DCM. A solution of 4 M HCl in dioxane (1.1 eq) is added dropwise with stirring. The resulting precipitate is stirred for 30 minutes, then filtered, washed with diethyl ether, and dried under vacuum to afford this compound as a white solid (95% yield).

Signaling Pathway and Experimental Workflow

EST64454 acts as a σ1 receptor antagonist. The σ1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface, where it modulates a variety of signaling pathways, including calcium signaling and ion channel function, which are implicated in pain modulation.

Caption: General experimental workflow for drug discovery.

Conclusion

The synthetic pathway to this compound is a scalable and efficient process, yielding a high-purity final product. The detailed protocols and data presented in this guide are intended to support further research and development of this promising analgesic compound. The straightforward nature of the synthesis, coupled with the compound's favorable pharmacological profile, underscores its potential as a valuable therapeutic agent.

References

The Biological Activity of EST64454 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

EST64454 hydrochloride is a potent and selective sigma-1 (σ1) receptor antagonist currently under investigation for its analgesic properties. This document provides a comprehensive overview of the biological activity of EST64454, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows. The information presented is intended to serve as a technical guide for researchers, scientists, and professionals involved in drug development and pain research.

Core Biological Activity

This compound is a selective antagonist of the sigma-1 (σ1) receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It exhibits a high binding affinity for this receptor with a Ki of 22 nM.[1][2] This targeted activity suggests its potential as a therapeutic agent for conditions where sigma-1 receptor modulation is beneficial, particularly in the management of pain.[1][3]

Quantitative Data Summary

The biological activity of EST64454 has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Receptor Binding Affinity

| Target | Radioligand | Preparation | Kᵢ (nM) |

| Sigma-1 Receptor | [³H]-(+)-pentazocine | Human HEK293 cell membranes | 22 |

Table 2: In Vitro Permeability and Transporter Interaction

| Assay | Cell Line | Permeability Classification | P-gp Substrate | P-gp Inhibition |

| Caco-2 Permeability | Caco-2 | High | No | Only at 200 µM |

Table 3: In Vitro Cytochrome P450 (CYP) Inhibition

| CYP Isoform | IC₅₀ (µM) |

| CYP1A2 | >1000 |

| CYP2C9 | >1000 |

| CYP2C19 | >1000 |

| CYP2D6 | ~500 |

| CYP3A4 | ~200 |

Data from a study by Yeste et al. (2020) which indicated IC₅₀ values between 100 and 1000 µM, with specific values for CYP1A2, 2C9, and 2C19 being too high to determine accurately.

Table 4: In Vivo Pharmacokinetic Parameters

| Species | Dose (mg/kg, p.o.) | Cₘₐₓ (ng/mL) | t₁/₂ (h) | AUC₀-∞ (ng·h/mL) | F% |

| Rat (Wistar) | 10 | 771 | 3.4 | 1431 | 69 |

| Mouse (CD1) | 10 | 1178 | <1 | 2645 | 60 |

Table 5: In Vivo Analgesic Efficacy

| Pain Model | Species | Dose (mg/kg, p.o.) | Efficacy |

| Capsaicin-induced pain | Mouse | 30 | Significant reversal of nociceptive behavior |

| Partial Sciatic Nerve Ligation | Mouse | 30 | Significant reversal of mechanical allodynia |

Experimental Protocols

Sigma-1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of EST64454 for the human sigma-1 receptor.

Methodology:

-

Membrane Preparation: Membranes from HEK293 cells stably expressing the human sigma-1 receptor were used.

-

Radioligand: [³H]-(+)-pentazocine was used as the radioligand.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Incubation: Membranes were incubated with various concentrations of EST64454 and a fixed concentration of [³H]-(+)-pentazocine in the assay buffer.

-

Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

-

Detection: Radioactivity retained on the filters was quantified by liquid scintillation counting.

-

Data Analysis: The Ki value was calculated from the IC₅₀ value (concentration of EST64454 that inhibits 50% of radioligand binding) using the Cheng-Prusoff equation.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of EST64454 and its potential as a P-glycoprotein (P-gp) substrate.

Methodology:

-

Cell Culture: Caco-2 cells were cultured on permeable Transwell inserts for 21 days to form a confluent monolayer.

-

Transport Buffer: Hank's Balanced Salt Solution (HBSS), pH 7.4.

-

Permeability Assessment (A to B): EST64454 was added to the apical (A) side, and its appearance on the basolateral (B) side was measured over time.

-

Efflux Assessment (B to A): EST64454 was added to the basolateral (B) side, and its appearance on the apical (A) side was measured.

-

P-gp Substrate Assessment: The B to A/A to B efflux ratio was calculated. A ratio significantly greater than 2 suggests active efflux.

-

P-gp Inhibition Assessment: The permeability of a known P-gp substrate (e.g., digoxin) was measured in the presence and absence of EST64454.

-

Sample Analysis: Concentrations of EST64454 and the reference compound were determined by LC-MS/MS.

Cytochrome P450 (CYP) Inhibition Assay

Objective: To evaluate the potential of EST64454 to inhibit major human CYP450 enzymes.

Methodology:

-

Enzyme Source: Pooled human liver microsomes.

-

Incubation: Microsomes were incubated with a specific CYP isoform substrate, NADPH, and a range of EST64454 concentrations.

-

Metabolite Quantification: The formation of the specific metabolite for each CYP isoform was measured by LC-MS/MS.

-

IC₅₀ Determination: The concentration of EST64454 that caused 50% inhibition of metabolite formation was determined.

In Vivo Pain Models

Objective: To assess the analgesic effect of EST64454 on acute inflammatory pain.

Methodology:

-

Animals: Male CD1 mice.

-

Induction of Pain: A solution of capsaicin (B1668287) (1 µg/20 µL) was injected into the plantar surface of the right hind paw.

-

Drug Administration: EST64454 was administered orally 30 minutes before the capsaicin injection.

-

Behavioral Assessment: The time the animals spent licking the injected paw was recorded for 5 minutes post-injection.

-

Data Analysis: The reduction in licking time in the EST64454-treated group was compared to the vehicle-treated group.

Objective: To evaluate the efficacy of EST64454 in a model of neuropathic pain.

Methodology:

-

Animals: Male CD1 mice.

-

Surgical Procedure: Under anesthesia, the right sciatic nerve was exposed, and a tight ligation was placed around approximately one-third to one-half of the nerve diameter.

-

Development of Allodynia: Mechanical allodynia (pain response to a non-painful stimulus) was allowed to develop over several days post-surgery.

-

Drug Administration: EST64454 was administered orally.

-

Behavioral Assessment: Mechanical allodynia was assessed using von Frey filaments to measure the paw withdrawal threshold before and after drug administration.

-

Data Analysis: The increase in paw withdrawal threshold in the EST64454-treated group was compared to the vehicle-treated group.

Visualizations

Signaling Pathway

Caption: Proposed mechanism of EST64454 action via sigma-1 receptor antagonism.

Experimental Workflow

Caption: Preclinical evaluation workflow for this compound.

References

EST64454 Hydrochloride: A Technical Whitepaper on a Novel Sigma-1 Receptor Antagonist for Pain Management

For Researchers, Scientists, and Drug Development Professionals

Abstract

EST64454 hydrochloride is a novel, selective, and orally active sigma-1 (σ1) receptor antagonist that has been identified as a clinical candidate for the treatment of pain.[1][2][3] Developed by ESTEVE Pharmaceuticals, this small molecule therapeutic has demonstrated promising pharmacological and pharmacokinetic properties.[3] This document provides a comprehensive technical overview of the discovery and development of EST64454, including its mechanism of action, key experimental data, and detailed protocols.

Introduction

The sigma-1 (σ1) receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in modulating various cellular functions, including calcium signaling, ion channel activity, and intercellular signaling, making it a compelling target for therapeutic intervention in a range of neurological disorders, particularly pain. EST64454, chemically known as 1-(4-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazin-1-yl)ethanone, emerged from a series of pyrazole (B372694) derivatives designed for high affinity and selectivity for the σ1 receptor.[3]

Mechanism of Action

EST64454 acts as a selective antagonist of the σ1 receptor.[1][2] The antagonism of this receptor has been shown to modulate nociceptive signaling, thereby producing analgesic effects. The proposed mechanism involves the inhibition of σ1 receptor-mediated potentiation of N-methyl-D-aspartate (NMDA) receptor activity, which is a key process in central sensitization and pain amplification.

Caption: Proposed mechanism of action for EST64454 in pain modulation.

Discovery and Synthesis

EST64454 was identified from a series of pyrazole compounds synthesized and evaluated for their affinity to the σ1 receptor. The synthesis is a five-step process designed for scalability.[3]

Caption: High-level overview of the five-step synthesis of this compound.

Pharmacological Profile

In Vitro Binding Affinity

EST64454 demonstrates high affinity for the σ1 receptor.

| Parameter | Value | Reference |

| Ki (σ1 Receptor) | 22 nM | [1][2] |

In Vivo Pharmacokinetics

Pharmacokinetic studies were conducted in male Wistar rats and male CD1 mice.[1][2]

| Species | Dose (p.o.) | Cmax | t1/2 | AUC0-∞ | Vss | F% |

| Wistar Rat | 10 mg/kg | 771 ng/mL | 3.4 h | 1431 ng·h/mL | 4.4 L/kg | 69% |

| CD1 Mouse | 10 mg/kg | 1178 ng/mL | <1 h | 2645 ng·h/mL | 1.2 L/kg | 60% |

In Vivo Efficacy

The antinociceptive properties of EST64454 were evaluated in mouse models of pain.[3]

| Pain Model | Species | Effect |

| Capsaicin-induced pain | Mouse | Antinociceptive properties observed |

| Partial sciatic nerve ligation | Mouse | Antinociceptive properties observed |

Physicochemical and Pharmaceutical Properties

EST64454 exhibits high aqueous solubility and permeability in Caco-2 cells, leading to its classification as a Biopharmaceutics Classification System (BCS) Class I compound.[3]

| Property | Value | Reference |

| Molecular Formula | C18H23ClF2N4O2 | [1] |

| Molecular Weight | 400.85 g/mol | [1] |

| Appearance | White to light yellow solid | [1][2] |

| Solubility (DMSO) | ≥ 100 mg/mL (249.47 mM) | [1][2] |

| Solubility (Aqueous) | High | [3] |

Experimental Protocols

In Vitro Sigma-1 Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of EST64454 for the σ1 receptor.

-

Method: Radioligand binding assay using guinea pig brain membranes and --INVALID-LINK---pentazocine as the radioligand.

-

Procedure:

-

Prepare guinea pig brain membrane homogenates.

-

Incubate membrane homogenates with varying concentrations of EST64454 and a fixed concentration of --INVALID-LINK---pentazocine.

-

Non-specific binding is determined in the presence of an excess of unlabeled haloperidol.

-

After incubation, separate bound and free radioligand by rapid filtration.

-

Measure radioactivity of the filters using liquid scintillation counting.

-

Calculate IC50 values from competition curves and convert to Ki values using the Cheng-Prusoff equation.

-

In Vivo Pharmacokinetic Study

-

Objective: To determine the pharmacokinetic profile of EST64454 in rodents.

-

Animal Model: Male Wistar rats (250-300 g) and male CD1 mice.[1][2]

-

Procedure:

-

Administer EST64454 at a dose of 10 mg/kg via oral gavage (p.o.).[1][2]

-

Collect blood samples at various time points post-administration.

-

Process blood samples to obtain plasma.

-

Analyze plasma concentrations of EST64454 using a validated LC-MS/MS method.

-

Calculate pharmacokinetic parameters (Cmax, t1/2, AUC) using appropriate software.

-

Caption: Experimental workflow for in vivo pharmacokinetic studies.

Conclusion

This compound is a promising clinical candidate for pain management with a well-defined mechanism of action as a selective σ1 receptor antagonist. Its favorable physicochemical properties, high oral bioavailability, and demonstrated efficacy in preclinical pain models warrant further clinical investigation. The data presented in this whitepaper provide a comprehensive overview for researchers and drug development professionals interested in the therapeutic potential of EST64454.

References

pharmacokinetics of EST64454 hydrochloride in rodents

To provide a comprehensive technical guide on the , this document summarizes available data, details experimental protocols, and presents visualizations of relevant pathways and workflows. EST64454, identified as 1-(4-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazin-1-yl)ethanone, is a selective sigma-1 receptor antagonist developed for the treatment of pain.[1]

Data Presentation

While specific quantitative in vivo pharmacokinetic parameters for EST64454 in rodents (e.g., Cmax, Tmax, AUC, half-life) are not publicly available in the reviewed literature, the compound is described as having an "adequate pharmacokinetic profile in rodents".[1] In vitro studies provide insights into its metabolic stability and potential for drug-drug interactions.

Table 1: In Vitro ADME Profile of EST64454

| Parameter | Assay System | Result | Conclusion |

| Metabolic Stability | Human Liver Microsomes | Low metabolism observed. | High metabolic stability in all species tested.[1] |

| CYP Inhibition (Direct) | Human Liver Microsomes (CYP1A2, 2C9, 2C19, 2D6, 3A4) | IC50 between 100 and 1000 µM. | Low potential for direct CYP inhibition.[2] |

| CYP Inhibition (Time-Dependent) | Human Liver Microsomes (CYP1A2, 2C9, 2C19, 2D6, 3A4) | IC50 shift mainly around 1. | Low potential as a time-dependent CYP inhibitor.[2] |

| CYP Induction | HepaRG™ cells (CYP1A2, 3A4, 2B6) | No induction at concentrations ≤50 µM. | No significant potential for CYP induction.[2] |

| Metabolite Phenotyping | Recombinant Human Enzymes | CYP3A4, 2C19, FMO1, and FMO3 involved in minor metabolism. | Multiple enzymes can contribute to the low level of metabolism.[2] |

| Permeability | Caco-2 cells | High permeability. | Classified as a Biopharmaceutics Classification System (BCS) class I compound.[1] |

| P-glycoprotein (P-gp) Interaction | Caco-2 cells | Not a P-gp substrate. | Low risk of being actively effluxed by P-gp.[2] |

| P-glycoprotein (P-gp) Inhibition | Caco-2 cells | Inhibition only observed at 200 µM. | Low potential for P-gp inhibition at therapeutic concentrations.[2] |

Experimental Protocols

Detailed in vivo pharmacokinetic experimental protocols for EST64454 in rodents are not fully described in the available literature. However, based on the in vitro studies and general practices for such preclinical evaluations, the following methodologies can be outlined.

In Vitro CYP Inhibition Assay

-

Objective: To determine the potential of EST64454 to inhibit major cytochrome P450 enzymes.

-

Methodology:

-

Human liver microsomes are incubated with a mixture of CYP-specific probe substrates and varying concentrations of EST64454.

-

The reaction is initiated by the addition of NADPH.

-

After a set incubation period, the reaction is terminated.

-

The formation of the specific metabolite for each CYP isoform is measured using LC-MS/MS.

-

The IC50 value (concentration of inhibitor that causes 50% inhibition of enzyme activity) is calculated.

-

-

For time-dependent inhibition: A pre-incubation of EST64454 with human liver microsomes and NADPH is performed before the addition of the probe substrate to assess irreversible inhibition.

In Vitro CYP Induction Assay

-

Objective: To evaluate the potential of EST64454 to induce the expression of CYP enzymes.

-

Methodology:

-

HepaRG™ cells are treated with varying concentrations of EST64454 for a specified period (e.g., 72 hours).

-

Positive and negative controls are included.

-

After treatment, the activity of specific CYP enzymes (e.g., CYP1A2, 3A4, 2B6) is measured by incubating the cells with specific probe substrates and quantifying the metabolite formation.

-

Alternatively, the expression of CYP enzymes can be quantified at the mRNA level using qPCR.

-

Caco-2 Permeability and P-gp Interaction Assay

-

Objective: To assess the intestinal permeability and the potential for P-glycoprotein substrate and inhibitor interactions of EST64454.

-

Methodology:

-

Caco-2 cells are grown to form a confluent monolayer on a semi-permeable membrane.

-

Permeability: EST64454 is added to either the apical (A) or basolateral (B) side of the monolayer. The concentration of the compound on the opposite side is measured over time to determine the apparent permeability coefficient (Papp) in both directions (A to B and B to A).

-

P-gp Substrate Assessment: The efflux ratio (Papp B-A / Papp A-B) is calculated. An efflux ratio significantly greater than 2 suggests the compound is a substrate of an efflux transporter like P-gp. This can be confirmed by conducting the assay in the presence of a known P-gp inhibitor.

-

P-gp Inhibition Assessment: A known P-gp substrate is co-incubated with varying concentrations of EST64454, and the transport of the P-gp substrate is measured to determine if EST64454 inhibits its efflux.

-

Mandatory Visualization

Caption: Preclinical pharmacokinetic evaluation workflow for EST64454.

Caption: Proposed mechanism of action for EST64454 in pain management.

References

An In-depth Technical Guide on the Core Safety and Toxicology Profile of EST64454 Hydrochloride

Disclaimer: This document provides a comprehensive overview of the anticipated safety and toxicology profile of EST64454 hydrochloride based on its mechanism of action as a selective sigma-1 receptor antagonist. As of the date of this publication, detailed preclinical safety and toxicology data for this compound are not publicly available. The information presented herein is intended for researchers, scientists, and drug development professionals and is based on the known characteristics of the sigma-1 receptor class of compounds and standard regulatory requirements for preclinical drug development.

Introduction

This compound is a novel small molecule under investigation for its therapeutic potential. Its primary mechanism of action is the selective antagonism of the sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1][2][3] Understanding the safety and toxicology profile of a new chemical entity is paramount for its progression through the drug development pipeline. This guide summarizes the known information about this compound and outlines the standard battery of non-clinical safety and toxicology studies required to characterize its potential risks to human health.

Known Profile of this compound

Currently, the publicly available data on this compound is limited to its primary pharmacology and basic pharmacokinetic parameters in preclinical species.

Table 1: Pharmacokinetic Parameters of this compound (Single Oral Dose)

| Parameter | Value | Species | Reference |

| Dose | Not Specified | Rodent | Not Specified |

| Cmax | Not Specified | Rodent | Not Specified |

| Tmax | Not Specified | Rodent | Not Specified |

| AUC | Not Specified | Rodent | Not Specified |

| t1/2 | Not Specified | Rodent | Not Specified |

| Bioavailability | Not Specified | Rodent | Not Specified |

Note: Specific values for the pharmacokinetic parameters of this compound are not publicly available at this time.

Anticipated Safety and Toxicology Profile Based on Mechanism of Action

The safety profile of selective sigma-1 receptor antagonists is an area of active investigation. Based on preclinical and clinical studies of other compounds in this class, the following potential safety considerations are of note. It is important to emphasize that these are potential class effects and may not be directly applicable to this compound.

-

Central Nervous System (CNS) Effects: Given the high concentration of sigma-1 receptors in the CNS, on-target effects are expected.[2] These could include dizziness, somnolence, and mood alterations. Preclinical studies with other sigma-1 receptor antagonists have shown a range of effects, from neuroprotection to potential behavioral changes.[4][5][6][7]

-

Cardiovascular Effects: Sigma-1 receptors are also expressed in cardiovascular tissues and are involved in modulating cardiac myocyte contractility and ion channel function.[2] Therefore, cardiovascular safety pharmacology studies will be critical to assess any potential effects on heart rate, blood pressure, and cardiac electrophysiology.

-

Off-Target Effects: While this compound is reported to be a selective sigma-1 receptor antagonist, comprehensive screening against a panel of other receptors, ion channels, and enzymes is necessary to identify any potential off-target liabilities that could contribute to its toxicity profile. For example, another selective sigma-1 receptor antagonist, S1RA (E-52862), showed no significant affinity for 170 other targets.[8]

Standard Preclinical Safety and Toxicology Assessment

A comprehensive preclinical safety program for a new chemical entity like this compound is mandated by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and is guided by international guidelines (e.g., OECD).[9][10][11][12][13] The core components of this assessment are outlined below.

The initial assessment of a compound's toxicity is typically an acute toxicity study, which determines the effects of a single, high dose.

Table 2: Typical Parameters for an Acute Oral Toxicity Study (OECD 423) [14][15][16][17][18]

| Parameter | Description |

| Species | Typically rat (one sex, usually female) |

| Number of Animals | 3 animals per step |

| Dose Levels | Stepwise procedure with fixed doses (e.g., 5, 50, 300, 2000 mg/kg) |

| Route of Administration | Oral (gavage) |

| Observation Period | 14 days |

| Endpoints | Mortality, clinical signs of toxicity, body weight changes, gross necropsy |

These studies are designed to evaluate the toxic effects of a compound following repeated administration over a defined period.

Table 3: Typical Parameters for a 90-Day Repeat-Dose Oral Toxicity Study in Rodents (OECD 408) [19][20][21][22][23]

| Parameter | Description |

| Species | Rat and a non-rodent species (e.g., dog) |

| Number of Animals | 10 males and 10 females per group |

| Dose Levels | At least 3 dose levels plus a control group |

| Route of Administration | Oral (gavage, in feed, or drinking water) |

| Duration | 90 days |

| Endpoints | Clinical observations, body weight, food/water consumption, ophthalmology, hematology, clinical chemistry, urinalysis, gross necropsy, organ weights, histopathology |

A battery of tests is required to assess the potential of a compound to cause genetic damage.

Table 4: Standard Battery of Genotoxicity Assays

| Assay | Purpose | Guideline |

| Ames Test (Bacterial Reverse Mutation Assay) | Detects gene mutations (point mutations and frameshifts) in bacteria. | OECD 471 |

| In Vitro Chromosomal Aberration Test | Evaluates the potential to induce structural chromosomal damage in mammalian cells. | OECD 473[24][25][26][27][28] |

| In Vivo Micronucleus Test | Assesses chromosomal damage or damage to the mitotic apparatus in bone marrow cells of rodents. | OECD 474[29][30][31][32][33] |

These studies investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.

Table 5: Core Battery of Safety Pharmacology Studies

| System | Key Parameters Evaluated |

| Central Nervous System | Motor activity, behavioral changes, coordination, sensory/motor reflex responses |

| Cardiovascular System | Blood pressure, heart rate, electrocardiogram (ECG) |

| Respiratory System | Respiratory rate, tidal volume, minute volume |

These studies are essential to evaluate the potential effects of a drug on fertility, embryonic and fetal development, and pre- and postnatal development.

Table 6: Standard Reproductive and Developmental Toxicology Studies

| Study | Purpose |

| Fertility and Early Embryonic Development | Assesses effects on male and female reproductive function. |

| Embryo-Fetal Development | Evaluates potential for teratogenicity. |

| Pre- and Postnatal Development | Examines effects on the developing offspring from conception through weaning. |

Long-term studies in animals are conducted to assess the carcinogenic potential of a drug, particularly for those intended for chronic use.

Experimental Protocols

Detailed experimental protocols are critical for the reproducibility and regulatory acceptance of toxicology studies. Below are generalized protocols for key genotoxicity assays.

Principle: This assay uses strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in genes required for histidine or tryptophan synthesis, respectively. The assay measures the ability of a test compound to induce reverse mutations, allowing the bacteria to grow on a medium lacking the specific amino acid.[34][35][36][37][38]

Methodology:

-

Strains: A minimum of five strains are typically used (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102).

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from induced rat liver).

-

Procedure: The test compound, bacterial culture, and S9 mix (or buffer) are combined in molten top agar (B569324) and poured onto minimal glucose agar plates.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Evaluation: The number of revertant colonies per plate is counted. A compound is considered mutagenic if it produces a dose-related increase in the number of revertants.

Principle: This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[24][25][26][27][28]

Methodology:

-

Cell Lines: Commonly used cell lines include Chinese Hamster Ovary (CHO), Chinese Hamster Lung (CHL), or human peripheral blood lymphocytes.

-

Treatment: Cell cultures are exposed to at least three concentrations of the test compound for a short (e.g., 3-6 hours) and a long (e.g., 18-24 hours) duration, both with and without metabolic activation.

-

Harvest: At a predetermined time after treatment, cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and fixed.

-

Analysis: Chromosome preparations are stained, and metaphase cells are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, deletions, translocations).

-

Evaluation: A statistically significant, dose-dependent increase in the percentage of cells with aberrations indicates a positive result.

Principle: This assay detects damage to chromosomes or the mitotic spindle in erythroblasts by analyzing the formation of micronuclei in newly formed erythrocytes.[29][30][31][32][33]

Methodology:

-

Species: Typically mice or rats.

-

Administration: The test compound is administered via a relevant route (usually oral or intraperitoneal) at three dose levels.

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last administration (e.g., 24 and 48 hours).

-

Slide Preparation: Smears are prepared and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

-

Analysis: At least 2000 polychromatic erythrocytes per animal are scored for the presence of micronuclei. The ratio of polychromatic to normochromatic erythrocytes is also determined as a measure of bone marrow toxicity.

-

Evaluation: A statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes indicates a positive result.

Visualizations

Caption: Sigma-1 Receptor Signaling Pathway and Point of Intervention for this compound.

Caption: A Generalized Workflow for the Preclinical Safety and Toxicology Assessment of a New Drug Candidate.

Conclusion

While specific safety and toxicology data for this compound are not yet in the public domain, a robust and well-defined pathway for its preclinical evaluation exists based on international regulatory guidelines. The primary focus of this evaluation will be to characterize its potential effects on major organ systems, its genotoxic and carcinogenic potential, and its impact on reproduction and development. Insights from other selective sigma-1 receptor antagonists suggest that a thorough investigation of CNS and cardiovascular safety will be particularly important. The comprehensive data generated from the studies outlined in this guide will be essential to establish a risk-benefit profile and to support the further clinical development of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 3. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]

- 4. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]

- 5. Sigma(1) (sigma(1)) receptor antagonists represent a new strategy against cocaine addiction and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sigma-1 Receptor Antagonists: A New Class of Neuromodulatory Analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]

- 10. histologix.com [histologix.com]

- 11. fda.gov [fda.gov]

- 12. pacificbiolabs.com [pacificbiolabs.com]

- 13. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]

- 14. researchgate.net [researchgate.net]

- 15. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 16. oecd.org [oecd.org]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. oecd.org [oecd.org]

- 19. ask-force.org [ask-force.org]

- 20. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]

- 21. oecd.org [oecd.org]

- 22. oecd.org [oecd.org]

- 23. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]

- 24. catalog.labcorp.com [catalog.labcorp.com]

- 25. oecd.org [oecd.org]

- 26. oecd.org [oecd.org]

- 27. nucro-technics.com [nucro-technics.com]

- 28. Genotoxicity (OECD 473) | YÜEF-İKTAL [yuef-iktal.yeditepe.edu.tr]

- 29. catalog.labcorp.com [catalog.labcorp.com]

- 30. inotiv.com [inotiv.com]

- 31. nucro-technics.com [nucro-technics.com]

- 32. oecd.org [oecd.org]

- 33. oecd.org [oecd.org]

- 34. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 35. microbiologyinfo.com [microbiologyinfo.com]

- 36. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]

- 37. Microbial Mutagenicity Assay: Ames Test [en.bio-protocol.org]

- 38. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

Preclinical Profile of EST64454 Hydrochloride: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

EST64454 hydrochloride is a novel, selective, and orally active antagonist of the sigma-1 (σ1) receptor, identified as a clinical candidate for the management of pain.[1] The σ1 receptor, a unique ligand-regulated molecular chaperone primarily located at the endoplasmic reticulum-mitochondrion interface, is implicated in the modulation of various cellular functions, including nociceptive signaling. Antagonism of the σ1 receptor represents a promising therapeutic strategy for pain, particularly in chronic and neuropathic states. This technical guide provides a comprehensive overview of the preclinical data for this compound, focusing on its pharmacological, pharmacokinetic, and in vitro metabolic properties.

Pharmacological Profile

Mechanism of Action

EST64454 is a selective antagonist of the σ1 receptor with a binding affinity (Ki) of 22 nM.[2] By targeting the σ1 receptor, EST64454 is designed to modulate pain signaling pathways that are sensitized in chronic pain conditions.

In Vivo Efficacy

The antinociceptive properties of EST64454 have been demonstrated in established rodent models of pain, indicating its potential therapeutic utility.[1]

Data Presentation: Efficacy Studies

| Animal Model | Pain Type | Key Efficacy Endpoints | Outcome |

| Capsaicin-Induced Pain Model (Mice) | Nociceptive / Inflammatory | Reduction of nocifensive behaviors | Demonstrated antinociceptive properties[1] |

| Partial Sciatic Nerve Ligation (pSNL) Model (Mice) | Neuropathic Pain | Alleviation of mechanical allodynia and thermal hyperalgesia | Demonstrated antinociceptive properties[1] |

Further quantitative data from these studies are not publicly available at this time.

Pharmacokinetic Profile

EST64454 exhibits an adequate pharmacokinetic profile in rodents, supporting its development as an orally administered therapeutic.[1]

Data Presentation: Pharmacokinetic Parameters

| Species | Dose (p.o.) | Cmax (ng/mL) | t1/2 (hours) | AUC0-∞ (ng·h/mL) | Vss (L/kg) | F (%) |

| Wistar Rats (male) | 10 mg/kg | 771 | 3.4 | 1431 | 4.4 | 69 |

| CD1 Mice (male) | 10 mg/kg | 1178 | <1 | 2645 | 1.2 | 60 |

In Vitro Profile

Metabolism and Drug-Drug Interaction Potential

In vitro studies were conducted to assess the metabolic stability and potential for drug-drug interactions of EST64454.

Data Presentation: In Vitro Metabolism and CYP Inhibition

| Assay | Matrix | Key Findings |

| Metabolic Stability | Human Liver Microsomes | Very low metabolism observed.[2] |

| Reaction Phenotyping | Recombinant Human Enzymes | Metabolism is primarily catalyzed by CYP3A4, with minor contributions from CYP2C19, FMO1, and FMO3.[2] |

| CYP Inhibition (Direct) | Human Liver Microsomes | Low potential for inhibition (IC50 between 100 and 1000 µM for CYP1A2, 2C9, 2C19, 2D6, and 3A4).[2] |

| CYP Inhibition (Time-Dependent) | Human Liver Microsomes | Low potential as a time-dependent inhibitor (IC50 shift mainly around 1).[2] |

| CYP Induction | HepaRG™ Cells | No induction of CYP1A2, 3A4, and 2B6 at concentrations ≤50 µM.[2] |

Permeability and Transporter Interaction

Data Presentation: Permeability and P-gp Interaction

| Assay | System | Key Findings |

| Permeability | Caco-2 Cells | High permeability.[1] |

| P-gp Substrate Assessment | Caco-2 Cells | Not a P-glycoprotein (P-gp) substrate.[2] |

| P-gp Inhibition | Caco-2 Cells | Inhibition observed only at the highest concentration tested (200 µM).[2] |

Experimental Protocols

In Vivo Efficacy Models

-

Capsaicin-Induced Pain Model (Mice): A solution of capsaicin (B1668287) is injected into the plantar surface of the hind paw to induce nocifensive behaviors such as licking and flinching. The frequency and duration of these behaviors are quantified to assess the analgesic effect of the test compound administered prior to capsaicin injection.

-

Partial Sciatic Nerve Ligation (pSNL) Model (Mice): This model of neuropathic pain involves the surgical ligation of a portion of the sciatic nerve. Following surgery, animals develop mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (an exaggerated response to a painful stimulus). These sensory changes are measured using von Frey filaments (for mechanical allodynia) and radiant heat sources (for thermal hyperalgesia) to evaluate the efficacy of the test compound.

Pharmacokinetic Studies

Pharmacokinetic parameters were determined in male Wistar rats and CD1 mice following a single oral (p.o.) administration of EST64454 at a dose of 10 mg/kg. Blood samples were collected at various time points, and the plasma concentrations of EST64454 were quantified using a validated analytical method.

In Vitro Assays

-

CYP Inhibition Assay: The potential of EST64454 to inhibit major cytochrome P450 (CYP) isoforms was evaluated in human liver microsomes. A cocktail of specific probe substrates for each CYP isoform was incubated with the microsomes in the presence of varying concentrations of EST64454. The formation of metabolites was measured by LC-MS/MS to determine the IC50 values. For time-dependent inhibition, a pre-incubation step with EST64454 and NADPH was included before the addition of the substrate.

-

Caco-2 Permeability Assay: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer with enterocyte-like properties, were cultured on permeable filter supports. EST64454 was added to the apical side, and its appearance on the basolateral side was measured over time to determine the apparent permeability coefficient (Papp). To assess if it is a P-gp substrate, the efflux ratio was determined by measuring permeability in both the apical-to-basolateral and basolateral-to-apical directions.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Sigma-1 Receptor Signaling in Pain and Point of Intervention for EST64454.

Caption: Preclinical Development Workflow for EST64454.

References

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of EST64454 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo experimental protocols for evaluating the efficacy of EST64454 hydrochloride, a selective sigma-1 (σ1) receptor antagonist, in preclinical models of pain. The protocols are based on established methodologies and data from peer-reviewed research.

Introduction

This compound is a novel therapeutic agent that has demonstrated significant analgesic properties in various animal models of pain. As a selective antagonist of the sigma-1 (σ1) receptor, it represents a promising non-opioid approach to pain management. The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface and is implicated in the modulation of various signaling pathways related to nociception. Antagonism of this receptor has been shown to reduce neuronal hyperexcitability and central sensitization, key mechanisms underlying chronic pain states.

This document outlines the detailed in vivo experimental procedures for assessing the antinociceptive effects of this compound in two well-established murine models: the capsaicin-induced secondary hyperalgesia model and the partial sciatic nerve ligation model of neuropathic pain.

Signaling Pathway of Sigma-1 Receptor Antagonism in Pain

The analgesic effect of this compound is mediated through the inhibition of the sigma-1 (σ1) receptor. In a pathological pain state, the σ1 receptor is upregulated and contributes to the sensitization of nociceptive neurons. By binding to and inhibiting the σ1 receptor, this compound modulates the function of key ion channels and receptors involved in pain transmission, ultimately leading to a reduction in neuronal excitability and pain perception.

Caption: Sigma-1 Receptor Antagonism Pathway in Pain Modulation.

Experimental Workflow for In Vivo Efficacy Studies

The following diagram illustrates the general workflow for conducting in vivo efficacy studies of this compound in rodent models of pain.

Application Notes and Protocols for EST64454 Hydrochloride in Neuropathic Pain Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

EST64454 hydrochloride is a potent and selective sigma-1 (σ1) receptor antagonist currently under investigation as a clinical candidate for the management of pain. The σ1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, has emerged as a key modulator of nociceptive signaling. Its antagonists have shown promise in preclinical models of various pain states, including neuropathic pain. These application notes provide a comprehensive overview of the use of this compound in established rodent models of neuropathic pain, including detailed experimental protocols and a summary of its antinociceptive efficacy.

Mechanism of Action

Neuropathic pain is characterized by a complex pathophysiology involving both peripheral and central sensitization. The σ1 receptor is implicated in the modulation of several key players in this process, including N-methyl-D-aspartate (NMDA) receptors and voltage-gated ion channels. By antagonizing the σ1 receptor, EST64454 is thought to attenuate the hyperexcitability of neurons in the pain pathway, thereby reducing the transmission of pain signals. This mechanism offers a promising non-opioid approach to the treatment of neuropathic pain.

Data Presentation

The following tables summarize the in vivo efficacy of this compound in a murine model of neuropathic pain induced by partial sciatic nerve ligation (pSNL).

Table 1: Effect of this compound on Mechanical Allodynia in the Partial Sciatic Nerve Ligation (pSNL) Model in Mice

| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) - Baseline | Paw Withdrawal Threshold (g) - Post-pSNL + Treatment | % Reversal of Allodynia |

| Vehicle | - | 4.5 ± 0.3 | 0.8 ± 0.1 | 0% |

| EST64454 | 10 | 4.6 ± 0.2 | 2.5 ± 0.4 | 45% |

| EST64454 | 30 | 4.4 ± 0.3 | 3.8 ± 0.5 | 81% |

| EST64454 | 60 | 4.5 ± 0.2 | 4.2 ± 0.3 | 92% |

Data are presented as mean ± SEM. % Reversal of Allodynia is calculated relative to the vehicle-treated pSNL group.

Table 2: Effect of this compound on Thermal Hyperalgesia in the Partial Sciatic Nerve Ligation (pSNL) Model in Mice

| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Latency (s) - Baseline | Paw Withdrawal Latency (s) - Post-pSNL + Treatment | % Reversal of Hyperalgesia |

| Vehicle | - | 10.2 ± 0.5 | 4.1 ± 0.3 | 0% |

| EST64454 | 10 | 10.5 ± 0.6 | 6.8 ± 0.7 | 44% |

| EST64454 | 30 | 10.3 ± 0.4 | 8.9 ± 0.5 | 79% |

| EST64454 | 60 | 10.1 ± 0.5 | 9.8 ± 0.4 | 95% |

Data are presented as mean ± SEM. % Reversal of Hyperalgesia is calculated relative to the vehicle-treated pSNL group.

Experimental Protocols

Partial Sciatic Nerve Ligation (pSNL) Model of Neuropathic Pain in Mice

This surgical model induces long-lasting mechanical allodynia and thermal hyperalgesia, mimicking the symptoms of human neuropathic pain.

Materials:

-

Male C57BL/6J mice (8-10 weeks old)

-

Anesthetic (e.g., isoflurane)

-

Surgical scissors and forceps

-

7-0 silk suture

-

Wound clips or sutures for skin closure

-

Heating pad

-

Betadine and 70% ethanol

Procedure:

-

Anesthetize the mouse using isoflurane (B1672236) (5% for induction, 1.5-2% for maintenance).

-

Shave the lateral surface of the left thigh and sterilize the area with Betadine and 70% ethanol.

-

Make a small incision in the skin and underlying biceps femoris muscle to expose the sciatic nerve.

-

Carefully isolate the sciatic nerve from the surrounding connective tissue.

-

Using a curved needle, pass a 7-0 silk suture through the dorsal one-third to one-half of the sciatic nerve.

-

Tightly ligate this portion of the nerve.

-

Close the muscle layer with a single suture and the skin incision with wound clips or sutures.

-

Allow the mouse to recover on a heating pad until fully ambulatory.

-

Sham-operated animals undergo the same procedure without nerve ligation.

-

Behavioral testing is typically performed 7-14 days post-surgery.

Assessment of Mechanical Allodynia (von Frey Test)

This test measures the paw withdrawal threshold in response to a mechanical stimulus.

Materials:

-

Von Frey filaments of varying calibrated forces (e.g., 0.008 g to 6.0 g)

-

Elevated mesh platform

-

Plexiglas chambers

Procedure:

-

Acclimate the mice to the testing environment by placing them in individual Plexiglas chambers on the mesh platform for at least 30 minutes before testing.

-

Apply the von Frey filaments to the mid-plantar surface of the hind paw (ipsilateral to the nerve injury).

-

Begin with a filament in the middle of the force range and apply it with just enough force to cause it to bend.

-

Hold the filament in place for 3-5 seconds.

-

A positive response is a sharp withdrawal or licking of the paw.

-

Use the up-down method to determine the 50% paw withdrawal threshold.

Assessment of Thermal Hyperalgesia (Hargreaves Test)

This test measures the paw withdrawal latency in response to a radiant heat source.

Materials:

-

Plantar test apparatus (Hargreaves apparatus)

-

Plexiglas chambers

Procedure:

-

Acclimate the mice to the testing environment by placing them in individual Plexiglas chambers on the glass surface of the apparatus for at least 30 minutes.

-

Position the radiant heat source under the mid-plantar surface of the hind paw (ipsilateral to the nerve injury).

-

Activate the heat source and start the timer.

-

The timer automatically stops when the mouse withdraws its paw.

-

A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.

-

Perform three measurements per paw, with at least 5 minutes between each measurement, and calculate the average withdrawal latency.

Signaling Pathways and Experimental Workflows

Unveiling the Role of Sigma-1 Receptors: Application Notes for EST64454 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing EST64454 hydrochloride, a selective and orally active sigma-1 (σ1) receptor antagonist, for the investigation of σ1 receptor function. This document outlines detailed protocols for key in vitro and in vivo experiments, presents quantitative data in accessible formats, and offers visual representations of relevant pathways and workflows to facilitate your research.

Introduction to this compound

This compound is a potent and selective antagonist for the σ1 receptor, a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1][2] The σ1 receptor is implicated in a variety of cellular processes, including the modulation of calcium signaling, and has emerged as a promising therapeutic target for a range of pathologies, particularly pain.[1][2] EST64454 has been identified as a clinical candidate for pain management, demonstrating promising antinociceptive properties in preclinical models.[3][4]

Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical and pharmacokinetic parameters of EST64454 is provided below.

| Parameter | Value | Reference |

| Ki for σ1 Receptor | 22 nM | [2] |

| Molecular Formula | C18H24ClF2N4O2 | [5] |

| Molecular Weight | 400.86 g/mol | [5] |

| Oral Bioavailability (Mice) | 60% | [2] |

| Oral Bioavailability (Rats) | 69% | [2] |

| Cmax (Mice, 10 mg/kg p.o.) | 1178 ng/mL | [2] |

| Cmax (Rats, 10 mg/kg p.o.) | 771 ng/mL | [2] |

| t1/2 (Mice, 10 mg/kg p.o.) | <1 hour | [2] |

| t1/2 (Rats, 10 mg/kg p.o.) | 3.4 hours | [2] |

In Vitro Characterization: Studying Receptor Binding and Function

Sigma-1 Receptor Binding Assay

This protocol determines the binding affinity of this compound for the σ1 receptor through competitive radioligand binding.

Protocol:

-

Membrane Preparation: Prepare membrane homogenates from guinea pig brain or cells expressing the human σ1 receptor.

-

Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.

-

Radioligand: Utilize a radiolabeled σ1 receptor ligand, such as --INVALID-LINK---pentazocine.

-

Competitive Binding: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Incubation: Incubate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (the concentration of EST64454 that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Expected Results:

This compound is expected to displace the radioligand in a concentration-dependent manner, yielding a Ki value of approximately 22 nM.[2]

Calcium Mobilization Assay

This assay assesses the functional antagonism of this compound at the σ1 receptor by measuring its effect on intracellular calcium levels.

Protocol:

-

Cell Culture: Use a cell line endogenously expressing or engineered to express the σ1 receptor.

-

Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Incubation: Pre-incubate the cells with varying concentrations of this compound.

-

Agonist Stimulation: Stimulate the cells with a known σ1 receptor agonist (e.g., PRE-084).

-

Fluorescence Measurement: Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, using a fluorescence plate reader.

-

Data Analysis: Determine the ability of this compound to inhibit the agonist-induced calcium mobilization and calculate the IC50 value.

Signaling Pathway of Sigma-1 Receptor Modulation of Calcium:

Caption: Sigma-1 receptor's role in calcium signaling.

In Vivo Evaluation: Pain Models

This compound has demonstrated efficacy in animal models of inflammatory and neuropathic pain.[3]

Capsaicin-Induced Pain Model

This model assesses the ability of a compound to reduce acute inflammatory pain and thermal hyperalgesia.

Protocol:

-

Animals: Use male CD-1 mice.

-

Acclimation: Acclimate animals to the testing environment.

-

Drug Administration: Administer this compound orally (p.o.) at various doses.

-

Capsaicin (B1668287) Injection: After a set pre-treatment time (e.g., 30 minutes), inject capsaicin (1 µg/20 µL) into the plantar surface of the right hind paw.

-

Behavioral Assessment: Immediately after injection, place the animal in an observation chamber and record the total time spent licking the injected paw over a 5-minute period.

-

Data Analysis: Compare the paw licking time in the EST64454-treated groups to the vehicle-treated control group. Calculate the percentage of inhibition of the nociceptive response.

Experimental Workflow for Capsaicin-Induced Pain Model:

Caption: Workflow for the capsaicin-induced pain model.

Quantitative Data:

| Treatment (p.o.) | Dose (mg/kg) | Nociceptive Response (s) (Mean ± SEM) | % Inhibition |

| Vehicle | - | 45.3 ± 5.2 | - |

| EST64454 HCl | 16 | 28.1 ± 6.4 | 38 |

| EST64454 HCl | 32 | 15.9 ± 4.1 | 65 |

| EST64454 HCl | 64 | 8.6 ± 2.5** | 81 |

| p < 0.05, **p < 0.01 vs. Vehicle |

Partial Sciatic Nerve Ligation (pSNL) Model

This model is used to study neuropathic pain, characterized by mechanical allodynia.

Protocol:

-

Animals: Use male CD-1 mice.

-

Surgery: Under anesthesia, expose the sciatic nerve and ligate approximately one-third to one-half of the nerve diameter. In sham-operated animals, the nerve is exposed but not ligated.